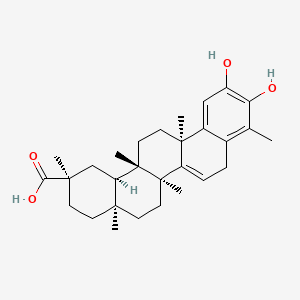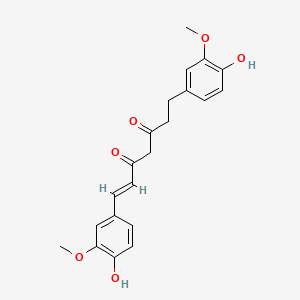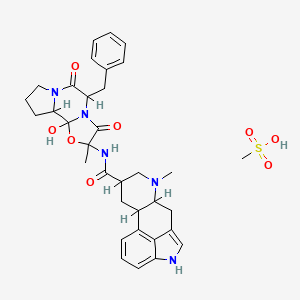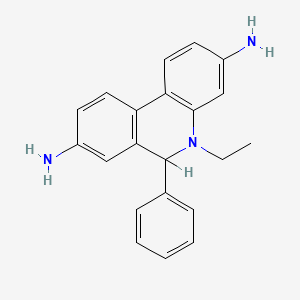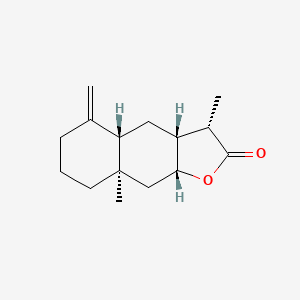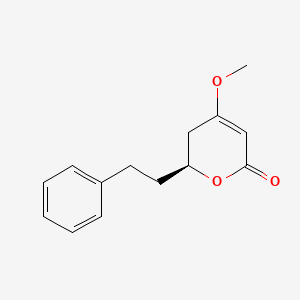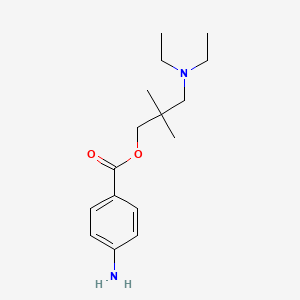
Dimetocaína
Descripción general
Descripción
Dimetocaína, también conocida como larocaína, es un compuesto sintético con un efecto estimulante que se asemeja al de la cocaína, aunque es menos potente. Es un éster de ácido 4-aminobenzoico y fue sintetizado originalmente por la empresa Hoffmann-La Roche en 1930. La this compound ganó popularidad en la década de 1930 como anestésico local, particularmente en odontología, oftalmología y otorrinolaringología. fue retirado del mercado en la década de 1940 debido a sus efectos psicoactivos y el riesgo de adicción .
Aplicaciones Científicas De Investigación
La dimetocaína tiene varias aplicaciones de investigación científica, que incluyen:
Pruebas de drogas: Investigación sobre la detectabilidad de this compound en orina, lo que es importante para las pruebas de drogas, especialmente considerando su estado como "droga legal".
Investigación Neurológica: Se utiliza como compuesto modelo para investigar los mecanismos de acción y el potencial adictivo de la cocaína.
Investigación Farmacológica: Valorado por sus características únicas en el estudio de varios aspectos del sistema nervioso y las interacciones de los receptores.
Investigación Psicofarmacológica: Investigado por sus propiedades estimulantes y efectos sobre el estado de ánimo y el comportamiento.
Investigación Anestésica: Se estudia por sus propiedades anestésicas locales y se compara con otros anestésicos como la cocaína.
Mecanismo De Acción
La dimetocaína ejerce sus efectos principalmente inhibiendo la captación de dopamina al bloquear los transportadores de dopamina (DAT). Esta inhibición aumenta la concentración de dopamina en la hendidura sináptica, lo que lleva a una estimulación mejorada de los receptores de dopamina. Los niveles aumentados de dopamina en la vía de recompensa del cerebro contribuyen a los efectos estimulantes y adictivos del compuesto .
Análisis Bioquímico
Biochemical Properties
Dimethocaine’s metabolism involves cytochrome P450 enzymes (P450s), specifically P450 1A2, 2C19, 2D6, and 3A4 . These enzymes play a significant role in Dimethocaine’s biotransformation, with P450 3A4 and P450 2D6 being crucial for its hepatic clearance . Additionally, N-acetyltransferase 2 (NAT2) is responsible for Dimethocaine’s N-acetylation .
Cellular Effects
Dimethocaine influences cell function by inhibiting dopamine reuptake . This inhibition affects cell signaling pathways and cellular metabolism, particularly in the brain’s reward system .
Molecular Mechanism
Dimethocaine exerts its effects at the molecular level primarily through the inhibition of dopamine reuptake . This action is similar to that of cocaine and is facilitated by Dimethocaine’s affinity for the dopamine transporter in the nucleus accumbens .
Temporal Effects in Laboratory Settings
In laboratory settings, Dimethocaine’s effects have been studied using rat models . The main phase I reactions were ester hydrolysis, deethylation, hydroxylation of the aromatic system, and a combination of these . The main phase II reaction was N-acetylation of the p-aminobenzoic acid part of the unchanged parent compound and of several phase I metabolites .
Dosage Effects in Animal Models
The effects of Dimethocaine vary with different dosages in animal models . At a dosage of 20 mg/kg, Dimethocaine’s metabolites could be detected in rat urine .
Metabolic Pathways
Dimethocaine is involved in metabolic pathways catalyzed by cytochrome P450 enzymes . It undergoes N-deethylation and hydroxylation at the p-aminobenzoic acid part of the molecule .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La dimetocaína se sintetiza mediante la esterificación del ácido 4-aminobenzoico con 2,2-dimetil-3-dietilamino-1-propanol. La reacción generalmente implica el uso de un catalizador ácido y procede bajo condiciones de reflujo. El producto se purifica luego por recristalización para obtener this compound en su forma pura .
Métodos de Producción Industrial
En entornos industriales, la producción de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y equipos de grado industrial para garantizar un alto rendimiento y pureza. El producto final se suministra a menudo en forma de sal de clorhidrato, que es un polvo cristalino blanco soluble en agua .
Análisis De Reacciones Químicas
Tipos de Reacciones
La dimetocaína experimenta varios tipos de reacciones químicas, que incluyen:
Hidrólisis del éster: El enlace éster en la this compound se puede hidrolizar para producir ácido 4-aminobenzoico y 2,2-dimetil-3-dietilamino-1-propanol.
Desetilacion: La eliminación de grupos etilo del átomo de nitrógeno.
Hidroxilación: La introducción de grupos hidroxilo en el anillo aromático
Reactivos y Condiciones Comunes
Hidrólisis del éster: Generalmente se realiza bajo condiciones ácidas o básicas utilizando reactivos como ácido clorhídrico o hidróxido de sodio.
Desetilacion: Se logra utilizando ácidos o bases fuertes.
Hidroxilación: A menudo se lleva a cabo utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Productos Principales
Comparación Con Compuestos Similares
La dimetocaína es estructuralmente similar a otros anestésicos locales como la cocaína y la procaína. Es menos potente que la cocaína y tiene un perfil de seguridad diferente. A diferencia de la cocaína, la this compound es un reemplazo legal de la cocaína en algunos países y está catalogada en la categoría de "derivados sintéticos de la cocaína" por el Observatorio Europeo de las Drogas y las Toxicomanías .
Compuestos Similares
Cocaína: Un alcaloide natural con potentes efectos estimulantes y anestésicos locales.
Procaína: Un anestésico local sintético con una estructura similar pero diferentes propiedades farmacológicas.
Lidocaína: Otro anestésico local sintético con un mecanismo de acción y un perfil de seguridad diferentes
Propiedades
IUPAC Name |
[3-(diethylamino)-2,2-dimethylpropyl] 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13/h7-10H,5-6,11-12,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQIUQKMMPDHQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
553-63-9 (hydrochloride) | |
| Record name | Dimethocaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40240185 | |
| Record name | Dimethocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40240185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94-15-5 | |
| Record name | Dimethocaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethocaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethocaine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40240185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHOCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3L4A6GOWZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






